6-Chloro-5-nitropyridin-2-amine

Vue d'ensemble

Description

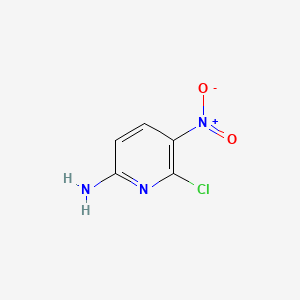

6-Chloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4ClN3O2 . It has a molecular weight of 173.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 6-Chloro-5-nitropyridin-2-amine is 1S/C5H4ClN3O2/c6-5-3 (9 (10)11)1-2-4 (7)8-5/h1-2H, (H2,7,8) .Physical And Chemical Properties Analysis

6-Chloro-5-nitropyridin-2-amine is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . It has a high GI absorption, is not BBB permeant, and is not a substrate for P-gp . It does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique

Summary of the Application

The compound “6-Chloro-5-nitropyridin-2-amine” is used in the synthesis of a potential irreversible inhibitor, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . This inhibitor is designed to address the monopolar spindle 1 (MPS1) kinase, a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .

Methods of Application or Experimental Procedures

The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Results or Outcomes

Although the inhibitor did not show the expected inhibitory potency on the intended target kinase, MPS1, it was found to have significant activity on the kinase p70S6Kβ .

2. Application in the Field of Materials Science

Summary of the Application

The compound “2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)” (2A5NP4CBA), which includes “6-Chloro-5-nitropyridin-2-amine” as a part of its structure, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .

Methods of Application or Experimental Procedures

The crystal of 2A5NP4CBA was grown using the conventional slow evaporation solution technique (SEST) . The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .

Results or Outcomes

The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), were evaluated, and the calculated value of χ(3) was found to be excellent compared to other organic single crystals .

3. Application in the Field of Agrochemicals

Summary of the Application

“6-Chloro-5-nitropyridin-2-amine” is an important raw material and intermediate used in the synthesis of various agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area. The function of agrochemicals is to protect the crops from pests and improve crop yields.

Results or Outcomes

The use of “6-Chloro-5-nitropyridin-2-amine” in the synthesis of agrochemicals contributes to the production of effective products that protect crops and enhance agricultural productivity .

4. Application in the Synthesis of Lumacaftor

Summary of the Application

“6-Chloro-5-nitropyridin-2-amine” is used in the synthesis of lumacaftor, a drug used in combination with ivacaftor for the treatment of cystic fibrosis .

Methods of Application or Experimental Procedures

The synthesis of lumacaftor involves a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .

Results or Outcomes

The improved synthesis of lumacaftor using “6-Chloro-5-nitropyridin-2-amine” avoids the utilization of peroxide, making the process safer and more efficient .

5. Application in the Field of Dye Manufacturing

Summary of the Application

“6-Chloro-5-nitropyridin-2-amine” is an important raw material and intermediate used in the synthesis of various dyes . Dyes are substances that impart color to a material. The color can be imparted by selective absorption, transmission, or reflection of light.

Results or Outcomes

The use of “6-Chloro-5-nitropyridin-2-amine” in the synthesis of dyes contributes to the production of effective products that impart color to materials .

6. Application in the Synthesis of Organic Compounds

Summary of the Application

“6-Chloro-5-nitropyridin-2-amine” is used in the synthesis of various organic compounds . These compounds are used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.

Methods of Application or Experimental Procedures

The synthesis of various organic compounds involves a series of chemical reactions. The specific procedures can vary widely depending on the compound being synthesized .

Results or Outcomes

The use of “6-Chloro-5-nitropyridin-2-amine” in the synthesis of organic compounds contributes to the production of effective products that have a wide range of applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJLWPXRQLPUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233475 | |

| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-nitropyridin-2-amine | |

CAS RN |

84487-03-6 | |

| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084487036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)](/img/structure/B1587943.png)